
2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
Overview
Description
“2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde” is a chemical compound that contains a triazole ring, which is a type of heterocyclic ring structure found in a wide range of biological compounds. The “4-fluorophenyl” part refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. The “carbaldehyde” indicates the presence of an aldehyde functional group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the 4-fluorophenyl group, and the aldehyde group. The fluorine atom in the 4-fluorophenyl group is highly electronegative, which would create a polar bond with the adjacent carbon atom. The aldehyde group is also polar, and the oxygen atom can form hydrogen bonds with other molecules .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The 1,2,3-triazole ring is generally stable but can participate in reactions under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar fluorine atom and the aldehyde group could increase its solubility in polar solvents. The stability of the 1,2,3-triazole ring could contribute to its thermal and chemical stability .
Scientific Research Applications
Crystal Structures and Inhibition Activity
2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde exhibits α-glycosidase inhibition activity. Its crystal structure is highlighted by small dihedral angles between the triazolyl ring and the attached aryl rings, contributing to its relatively flat conformation compared to other structurally similar compounds. This structure plays a key role in its biological activity (Gonzaga et al., 2016).
Fluorescence Probe for Homocysteine Detection
A fluorescence probe derived from this compound, featuring intramolecular charge transfer and aggregation-induced emission enhancement characteristics, shows high selectivity and sensitivity towards homocysteine. This makes it potentially useful for researching the effects of homocysteine in biological systems (Chu et al., 2019).
Tuberculosis Inhibitory Activity
N-substituted-phenyl-1,2,3-triazole derivatives, including those derived from this compound, have demonstrated significant inhibitory activity against Mycobacterium tuberculosis. These compounds highlight the importance of the hydrogen bond acceptor subunit and the planarity of the triazole and phenyl rings in their anti-tubercular activity (Costa et al., 2006).
Antimicrobial Agents
Compounds synthesized from this chemical have shown potential as antimicrobial agents. Some derivatives have displayed broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities, with a particular efficacy against E. coli (Bhat et al., 2016).
Monitoring Aldol Reactions
A fluorogenic aldehyde bearing a 1,2,3-triazole moiety derived from this compound is useful for monitoring the progress of aldol reactions through fluorescence changes. This application is significant in chemical synthesis and process monitoring (Guo & Tanaka, 2009).
Future Directions
The 1,2,3-triazole ring is a structural motif found in many biologically active compounds, and fluorinated phenyl groups are often used in medicinal chemistry to modulate the properties of drug molecules . Therefore, “2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde” and related compounds could be of interest in the development of new pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It is known that similar compounds can bind tightly to their targets, leading to changes in the target’s function
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic properties, including good bioavailability
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Action Environment
Similar compounds have been found to be influenced by various environmental factors
Properties
IUPAC Name |
2-(4-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-7-1-3-9(4-2-7)13-11-5-8(6-14)12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUJECFDLYXNPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC(=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


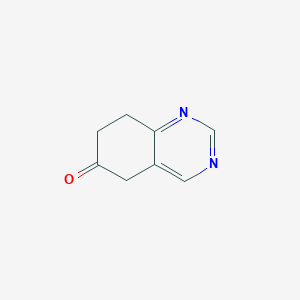
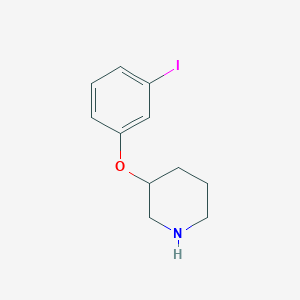
![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)

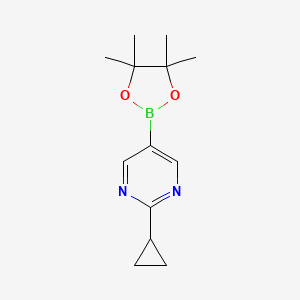

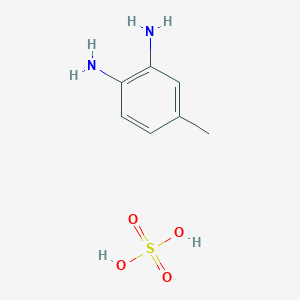
![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)
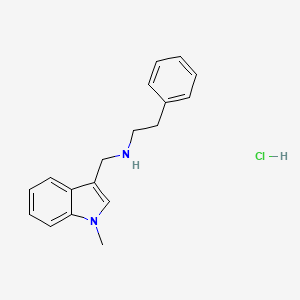
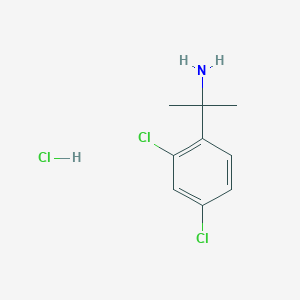
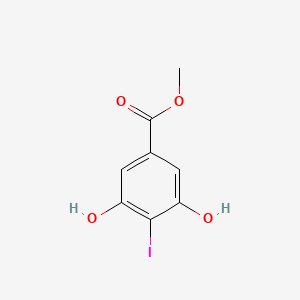
![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)
